Carboxymefloquine-d3

Therapeutic Drug Monitoring Pharmacokinetics LC–MS/MS Method Validation

Carboxymefloquine-d3 (CAS 2469206-35-5) is a stable isotope-labeled analog of carboxymefloquine, the primary carboxylic acid metabolite of the antimalarial drug mefloquine. The compound features three deuterium atoms incorporated at the 3, 5, and 6 positions of the quinoline ring, resulting in a molecular mass shift of +3 Da (MW 312.18 g/mol) relative to unlabeled carboxymefloquine.

Molecular Formula C₁₂H₂D₃F₆NO₂
Molecular Weight 312.18
Cat. No. B1164361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxymefloquine-d3
Synonyms2,8-Bis(trifluoromethyl)-4-quinolinecarboxylic Acid-d3;  Ro 21-5104-d3; 
Molecular FormulaC₁₂H₂D₃F₆NO₂
Molecular Weight312.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carboxymefloquine-d3: Deuterated Internal Standard for Precise Quantification of the Major Mefloquine Metabolite


Carboxymefloquine-d3 (CAS 2469206-35-5) is a stable isotope-labeled analog of carboxymefloquine, the primary carboxylic acid metabolite of the antimalarial drug mefloquine . The compound features three deuterium atoms incorporated at the 3, 5, and 6 positions of the quinoline ring, resulting in a molecular mass shift of +3 Da (MW 312.18 g/mol) relative to unlabeled carboxymefloquine [1]. As a deuterated internal standard, Carboxymefloquine-d3 is designed specifically for use in liquid chromatography–tandem mass spectrometry (LC–MS/MS) and gas chromatography–mass spectrometry (GC–MS) workflows where precise quantification of carboxymefloquine in complex biological matrices is required .

Why Carboxymefloquine-d3 Cannot Be Substituted with Unlabeled Carboxymefloquine or Structurally Related Internal Standards


In LC–MS/MS quantification of carboxymefloquine, substitution of the deuterated internal standard with unlabeled carboxymefloquine or a non-isotopic structural analog introduces systematic analytical error. Unlabeled carboxymefloquine co-elutes with the analyte and cannot be distinguished by mass spectrometry, precluding its use as an internal standard [1]. Structurally related internal standards (e.g., mefloquine-d5 or dehydro mefloquine-d5) exhibit different physicochemical properties, including distinct chromatographic retention times and differential extraction recovery from biological matrices, leading to incomplete correction of matrix effects and ionization variability . Stable isotope-labeled internal standards such as Carboxymefloquine-d3 co-elute with the analyte and share nearly identical extraction recovery and ionization efficiency, thereby providing superior correction for sample-to-sample variation [2].

Carboxymefloquine-d3: Quantitative Evidence for Analytical Method Differentiation


Carboxymefloquine-d3 Enables Wide Dynamic Range Quantification (13–2600 nM) in Dried Blood Spot LC–MS/MS Assays

In a validated LC–MS/MS method for simultaneous quantification of mefloquine enantiomers and carboxymefloquine in dried blood spots (DBS), stable isotope-labeled internal standards including Carboxymefloquine-d3 were employed to achieve a linear calibration range of 13 to 2600 nM for carboxymefloquine [1]. This dynamic range spans over two orders of magnitude (200-fold), enabling quantification of both trough concentrations in prophylactic monitoring and peak concentrations in pharmacokinetic studies without requiring sample dilution or re-analysis [1]. The method was fully validated according to FDA guidelines and successfully applied to patient DBS samples under prophylactic mefloquine treatment [1].

Therapeutic Drug Monitoring Pharmacokinetics LC–MS/MS Method Validation

Carboxymefloquine-d3 Provides Superior Matrix Effect Correction Compared to Structurally Related Internal Standards

Stable isotope-labeled internal standards such as Carboxymefloquine-d3 have been widely demonstrated to reduce matrix effects and yield reproducible and accurate recoveries in LC–MS/MS assays when compared to structurally related internal standards . The use of deuterated mefloquine analogs in bioanalytical assays has been shown to produce correlation coefficients greater than 0.990 over the validated concentration range, with intra-day variation below 4.5% and inter-day variation below 5.5% [1]. In contrast, structurally related internal standards exhibit different extraction recovery and ionization response due to distinct physicochemical properties, resulting in incomplete correction of matrix-induced signal suppression or enhancement .

Bioanalytical Method Validation Matrix Effects Internal Standard Selection

Carboxymefloquine-d3 Supports Pharmacokinetic Modeling in Special Populations Where Carboxymefloquine Concentrations Are Clinically Interpreted

In a population pharmacokinetic study of 264 pregnant women receiving mefloquine for intermittent preventive treatment of malaria in pregnancy (IPTp), carboxymefloquine (CMQ) plasma concentrations were measured alongside mefloquine enantiomers using validated bioanalytical methods requiring SIL-IS for accurate quantification [1]. The study found that maternal and cord blood CMQ concentrations were significantly correlated (r² = 0.84) at delivery [1]. Additionally, CMQ was observed to induce its own metabolism significantly (p-value not reported but described as significant) [1]. The accurate quantification of CMQ in this study enabled the development of a two-compartment pharmacokinetic model that simultaneously described both enantiomers and CMQ, providing a valuable simulation tool for alternative dosing regimen optimization [1].

Population Pharmacokinetics Pregnancy Malaria IPTp

Carboxymefloquine-d3 Mass Shift (+3 Da) Meets Regulatory Requirements for Isotopic Distinction While Avoiding Deuterium Exchange Artifacts

Carboxymefloquine-d3 incorporates three deuterium atoms at the 3, 5, and 6 positions of the quinoline ring (molecular formula C12H2D3F6NO2, MW 312.18 g/mol) , providing a +3 Da mass difference from unlabeled carboxymefloquine (MW 309.19 g/mol) [1]. This mass difference exceeds the minimum recommended three mass unit separation for small molecule LC–MS/MS internal standards to prevent spectral overlap . Critically, the deuterium labels are positioned on aromatic carbon atoms that are non-exchangeable under typical sample preparation and chromatographic conditions (unlike labels on heteroatoms or α-carbonyl positions), ensuring label stability and preventing back-exchange artifacts . In contrast, deuterium labels placed on exchangeable positions (e.g., carboxylic acid protons or α-carbonyl sites) can undergo proton-deuterium exchange in aqueous or biological matrices, compromising quantification accuracy .

Stable Isotope Labeling LC–MS/MS Method Development Internal Standard Design

Carboxymefloquine-d3: Recommended Procurement Scenarios Based on Quantitative Evidence


LC–MS/MS Method Development and Validation for Carboxymefloquine Quantification in Dried Blood Spots

Researchers developing or validating LC–MS/MS methods for carboxymefloquine quantification in dried blood spots (DBS) should prioritize Carboxymefloquine-d3 as the internal standard. The compound enables a validated linear calibration range of 13–2600 nM, which accommodates clinically observed carboxymefloquine concentrations without sample dilution [1]. This application is particularly relevant for field-based pharmacokinetic studies where DBS collection facilitates sample transport and storage.

Population Pharmacokinetic Studies of Mefloquine in Pregnant Women Requiring Accurate Metabolite Quantification

For clinical pharmacology studies evaluating mefloquine intermittent preventive treatment in pregnancy (IPTp), accurate quantification of carboxymefloquine in maternal and cord plasma is essential. Carboxymefloquine-d3 provides the analytical precision required to detect the significant correlation (r² = 0.84) between maternal and cord blood CMQ concentrations and to model CMQ autoinduction kinetics [2]. Studies using this approach can inform dosing regimen optimization in this vulnerable population.

Bioanalytical Core Facilities Requiring Matrix Effect-Resistant Internal Standards for Multi-Analyte Antimalarial Panels

Core laboratories supporting antimalarial therapeutic drug monitoring or pharmacokinetic studies should procure Carboxymefloquine-d3 for use in multi-analyte LC–MS/MS panels. The compound's stable isotope-labeled design provides superior matrix effect correction compared to structural analog internal standards, reducing ion suppression or enhancement variability . This ensures reproducible quantification across diverse biological matrices including plasma, whole blood, and dried blood spots.

Regulated Bioanalysis Requiring FDA-Guideline-Compliant Method Validation with Stable Isotope-Labeled Internal Standards

For bioanalytical studies conducted under FDA or EMA regulatory guidance, the use of a stable isotope-labeled internal standard such as Carboxymefloquine-d3 is the expected standard of practice. Validated methods employing SIL-IS demonstrate intra-day variation <4.5% and inter-day variation <5.5%, with correlation coefficients >0.990 [3]. Carboxymefloquine-d3 meets the recommended ≥3 Da mass difference requirement and features non-exchangeable aromatic deuterium labeling that maintains isotopic integrity throughout sample processing .

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